5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
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Overview
Description
The compound 5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its biological activity, and a cyclohexene moiety, which adds to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide involves multiple steps, including the formation of the quinazolinone core, the attachment of the cyclohexene moiety, and the final coupling with the pentanamide chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound shares structural similarities with the quinazolinone core and cyclohexene moiety.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: This compound features a similar amide linkage and aromatic substituents.
Ethyl acetoacetate: Although structurally different, this compound undergoes similar types of chemical reactions, such as oxidation and substitution.
Uniqueness
5-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide: is unique due to its combination of a quinazolinone core, cyclohexene moiety, and pentanamide chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C31H38N4O4 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C31H38N4O4/c36-28(32-20-18-24-11-3-1-4-12-24)17-9-10-22-34-30(38)26-15-7-8-16-27(26)35(31(34)39)23-29(37)33-21-19-25-13-5-2-6-14-25/h1,3-4,7-8,11-13,15-16H,2,5-6,9-10,14,17-23H2,(H,32,36)(H,33,37) |
InChI Key |
HKIVBYPOBRKOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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